(2S)-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The chlorination and hydroxylation of the coumarin ring are achieved through electrophilic substitution reactions.
The next step involves the acylation of the coumarin derivative with acetic anhydride to introduce the acetyl group. The final step is the amidation reaction, where the acetylated coumarin derivative reacts with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects . The presence of the coumarin core allows it to intercalate with DNA, disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
Coumarin-3-carboxylic acid: A coumarin derivative with anti-inflammatory properties.
Uniqueness
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-PHENYLACETIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities. The combination of the chlorinated coumarin core with the phenylacetic acid moiety enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C20H16ClNO6 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C20H16ClNO6/c1-10-12-7-14(21)15(23)9-16(12)28-20(27)13(10)8-17(24)22-18(19(25)26)11-5-3-2-4-6-11/h2-7,9,18,23H,8H2,1H3,(H,22,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
BJEDTZOFRGHDDK-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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